Methyl (methylsulfinyl)methyl sulfide
Overview
Description
Methyl Methylsulfinylmethyl Sulfide: is an organic compound belonging to the class of sulfoxides. It is characterized by the presence of a sulfoxide functional group, with the structure RS(=O)R’ (where R and R’ are not hydrogen). This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Methylsulfinylmethyl Sulfide can be synthesized through the reaction of methanesulfonic acid with methanol. This reaction typically requires low temperatures and the presence of an acid catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of Methyl Methylsulfinylmethyl Sulfide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: Methyl Methylsulfinylmethyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfoxides depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl Methylsulfinylmethyl Sulfide is widely used as a methylating agent in organic synthesis. It is particularly effective in introducing methyl groups into organic molecules, thereby modifying their chemical properties and reactivity .
Biology and Medicine: In biological research, the compound is used to study the effects of methylation on biological molecules. It has applications in the development of pharmaceuticals and in the study of DNA methylation processes .
Industry: The compound is used in the production of various industrial chemicals and materials. Its ability to act as a strong alkylating agent makes it valuable in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
Mechanism: Methyl Methylsulfinylmethyl Sulfide exerts its effects primarily through alkylation. The compound transfers a methyl group to target molecules, thereby altering their structure and function. This alkylation process can affect various molecular targets, including proteins, nucleic acids, and other organic compounds .
Molecular Targets and Pathways: The primary molecular targets of Methyl Methylsulfinylmethyl Sulfide are nucleophilic sites on biological molecules. The compound can methylate DNA bases, proteins, and other cellular components, leading to changes in their activity and function .
Comparison with Similar Compounds
Methyl Methanesulfonate: Another strong alkylating agent used in similar applications.
Dimethyl Sulfoxide: A related sulfoxide compound with different chemical properties and applications.
Methyl Sulfide: A simpler sulfide compound with distinct reactivity and uses
Uniqueness: Methyl Methylsulfinylmethyl Sulfide is unique due to its dual functional groups (sulfoxide and sulfide), which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
methylsulfanyl(methylsulfinyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFCIVOVKCFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865676 | |
Record name | Methane, (methylsulfinyl)(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
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Molecular Weight |
124.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS] | |
Record name | Methyl methylsulfinylmethyl sulfide | |
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CAS No. |
33577-16-1 | |
Record name | FAMSO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33577-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methane, (methylsulfinyl)(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033577161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33577-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181492 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, (methylsulfinyl)(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Methane, (methylsulfinyl)(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl methylthiomethyl sulphoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.874 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of methyl methylsulfinylmethyl sulfide?
A1: MMSO serves as a valuable reagent for synthesizing various organic compounds. Research highlights its use in producing aldehydes, ketones, α-keto carboxylates, α-amino acid derivatives, and arylacetic acid derivatives []. Its versatility stems from its ability to act as a masked acyl anion equivalent, facilitating the formation of carbon-carbon bonds.
Q2: How does the structure of methyl methylsulfinylmethyl sulfide influence its reactivity?
A2: MMSO possesses a unique structure with a sulfur atom bonded to both a methyl group and a methylsulfinyl group (-SOCH3). This specific arrangement allows for its use in synthesizing 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, a crucial compound in understanding propranolol metabolism []. The presence of both sulfide and sulfoxide moieties contributes to its reactivity and makes it a valuable tool in organic synthesis.
Q3: Can you provide an example of how methyl methylsulfinylmethyl sulfide is used in a specific synthesis?
A3: In a study focusing on propranolol metabolism, MMSO was reacted with 2-(1-naphthoxy)-acetaldehyde []. This reaction yielded a mixture of diastereomeric alpha-hydroxydithioacetal derivatives. Further treatment with ethyl orthoformate led to the formation of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, the target compound, alongside two dihydronaphtho[1,2-b]pyrans. This example demonstrates MMSO's utility in constructing complex molecules relevant to pharmaceutical research.
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